N-Ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide
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Overview
Description
N-Ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide is a bicyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a bicyclo[2.2.2]octane framework, which imparts rigidity and stability to the molecule. The presence of an ethyl group and a carboxamide functional group further enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[2.2.2]octane core. Subsequent functionalization steps, such as alkylation and amidation, introduce the ethyl and carboxamide groups, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-Ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-Ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide involves its interaction with molecular targets through its functional groups. The carboxamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1,7-Isopropyl-4,5-methylbicyclo[2.2.2]oct-5-ene: Known for its cooling properties and used in flavor and fragrance industries.
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate: Used in the synthesis of intermediates for chiral compounds.
Bicyclo[2.2.2]oct-2-ene, 5-methyl-:
Uniqueness
N-Ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide stands out due to its specific functional groups and the resulting chemical reactivity. The combination of an ethyl group and a carboxamide group on the bicyclo[2.2.2]octane core provides unique properties that can be leveraged in different applications, from chemical synthesis to biological research.
Properties
CAS No. |
62280-93-7 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide |
InChI |
InChI=1S/C12H19NO/c1-3-13-11(14)12(2)8-9-4-6-10(12)7-5-9/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,13,14) |
InChI Key |
MVBRQPCNKUPITI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CC2CCC1C=C2)C |
Origin of Product |
United States |
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